molecular formula C19H17N3O3 B6138162 N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B6138162
M. Wt: 335.4 g/mol
InChI Key: QLSNLHRHBUEVMS-UHFFFAOYSA-N
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Description

N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 3-Methylphenyl Group: This step involves the alkylation of the pyrazole ring with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and a suitable dihalide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the pyrazole derivative with the benzodioxole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2H-13-BENZODIOXOLE-5-CARBOXAMIDE: shares structural similarities with other pyrazole and benzodioxole derivatives.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole have similar core structures but differ in substituents.

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid have similar benzodioxole moieties but differ in functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-3-2-4-14(9-13)11-22-8-7-18(21-22)20-19(23)15-5-6-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSNLHRHBUEVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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